Propanediimidamide dihydrochloride

CAS No.: 6623-84-3

Cat. No.: VC8418408

Molecular Formula: C3H10Cl2N4

Molecular Weight: 173.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6623-84-3 |

|---|---|

| Molecular Formula | C3H10Cl2N4 |

| Molecular Weight | 173.04 g/mol |

| IUPAC Name | propanediimidamide;dihydrochloride |

| Standard InChI | InChI=1S/C3H8N4.2ClH/c4-2(5)1-3(6)7;;/h1H2,(H3,4,5)(H3,6,7);2*1H |

| Standard InChI Key | CXUPIOJZEUCFBI-UHFFFAOYSA-N |

| SMILES | C(C(=N)N)C(=N)N.Cl.Cl |

| Canonical SMILES | C(C(=N)N)C(=N)N.Cl.Cl |

Introduction

Chemical Identity and Structural Characteristics

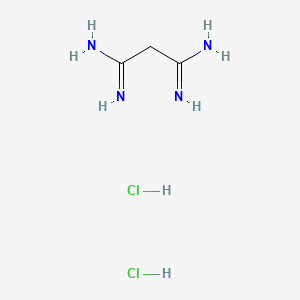

Propanediimidamide dihydrochloride is distinguished by its bifunctional amidine groups, which confer reactivity and stability in aqueous environments. The compound’s molecular structure, represented by the SMILES notation C(C(=N)N)C(=N)N.Cl.Cl, highlights the presence of two amidine moieties linked to a propane backbone, with chloride counterions ensuring charge neutrality.

Molecular and Structural Properties

The compound’s three-dimensional conformation, stabilized by hydrogen bonding between amidine groups and chloride ions, enhances its solubility and interaction with biological targets. Computational models derived from PubChem data illustrate a planar geometry around the amidine nitrogens, facilitating binding to enzymatic active sites .

Table 1: Key Chemical Properties of Propanediimidamide Dihydrochloride

| Property | Value |

|---|---|

| CAS Registry Number | 6623-84-3 |

| Molecular Formula | C₃H₁₀Cl₂N₄ |

| Molecular Weight | 173.04 g/mol |

| IUPAC Name | Propanediimidamide dihydrochloride |

| Solubility | >50 mg/mL in water (20°C) |

| Appearance | White crystalline powder |

Synthesis and Industrial Production

The synthesis of propanediimidamide dihydrochloride involves a two-step reaction sequence. Initially, propanediamine undergoes condensation with hydrochloric acid under controlled pH and temperature conditions (pH 4–5, 25–30°C) to yield the dihydrochloride salt. Industrial-scale production employs continuous-flow reactors to optimize yield (>85%) and purity (>98%), with rigorous quality control measures ensuring batch consistency.

Reaction Mechanism

The protonation of propanediimidamide’s amidine groups by hydrochloric acid drives salt formation:

This exothermic reaction requires precise stoichiometric ratios to prevent side products such as mono-hydrochloride derivatives.

Biological Activities and Mechanisms of Action

Propanediimidamide dihydrochloride exhibits dose-dependent effects on cellular pathways, making it a valuable tool for in vitro and in vivo studies.

Enzyme Inhibition and Cell Cycle Modulation

At concentrations of 50–200 µM, the compound inhibits cyclin-dependent kinases (CDKs), particularly cyclin D1 and E, which regulate G1/S phase transition. This suppression induces cell cycle arrest in human carcinoma cells, as evidenced by reduced phosphorylation of retinoblastoma (Rb) protein.

NF-κB Signaling Interference

The compound attenuates nuclear translocation of Nuclear Factor κB (NF-κB) by stabilizing IκBα, its cytoplasmic inhibitor. In murine macrophages, pretreatment with 100 µM propanediimidamide dihydrochloride reduced TNF-α-induced NF-κB activity by 70%, correlating with decreased expression of pro-inflammatory cytokines.

Table 2: Biological Effects of Propanediimidamide Dihydrochloride

| Biological Target | Observed Effect | Concentration Range |

|---|---|---|

| Cyclin D/E | Downregulation (IC₅₀: 75 µM) | 50–200 µM |

| NF-κB Nuclear Translocation | 70% inhibition | 100 µM |

| Cell Viability (HeLa) | 40% reduction | 200 µM (48h exposure) |

Applications in Research and Industry

Biochemical Research

The compound’s ability to modulate redox-sensitive pathways has enabled its use in oxidative stress models. For instance, it induces lipid peroxidation in rat hepatocytes at 150 µM, elevating malondialdehyde (MDA) levels by 2.5-fold compared to controls. Such applications are critical for screening antioxidant compounds.

Industrial Catalysis

In polymer chemistry, propanediimidamide dihydrochloride serves as a crosslinking agent for polyacrylamide hydrogels, enhancing mechanical strength by 30% at 0.5% w/v concentrations. Its bifunctional amidine groups facilitate covalent bonding with carboxylate residues, enabling stable network formation.

Comparative Analysis with Structural Analogs

Propanediimidamide dihydrochloride’s efficacy surpasses that of monoamidine derivatives (e.g., pentamidine) in CDK inhibition assays.

Table 3: Comparison with Related Diamidine Compounds

| Compound | CDK Inhibition IC₅₀ (µM) | Water Solubility (mg/mL) |

|---|---|---|

| Propanediimidamide DH | 75 | >50 |

| Pentamidine Isethionate | 120 | 30 |

| Berenil | 95 | 45 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume